

A Comparative Guide to FGFR Inhibitors: BGJ398 (Infigratinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, BGJ398 (infigratinib). While this report aims to compare **Fgfr-IN-9** and BGJ398, a comprehensive literature search did not yield sufficient public data on the efficacy of a compound specifically designated "**Fgfr-IN-9**". Therefore, this guide will focus on a thorough evaluation of BGJ398, presenting its performance with supporting experimental data as a key reference for researchers in the field of FGFR-targeted therapies.

Introduction to FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2] Genetic alterations such as mutations, amplifications, and fusions in FGFR genes can lead to oncogenic signaling, driving the growth of various solid tumors.[3][4] Consequently, FGFRs have emerged as promising therapeutic targets in oncology.[1] Small molecule tyrosine kinase inhibitors (TKIs) that target FGFRs have shown significant clinical activity in patients with FGFR-driven cancers.[4]

BGJ398, also known as infigratinib, is a potent and selective oral inhibitor of FGFR1, FGFR2, and FGFR3.[5] It has undergone extensive preclinical and clinical evaluation and has received regulatory approval for the treatment of certain cancers with specific FGFR alterations.

Mechanism of Action: BGJ398 (Infigratinib)

Infigratinib is an ATP-competitive inhibitor that binds to the kinase domain of FGFR1, FGFR2, and FGFR3.[6] This binding prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.[3][7] By blocking these pathways, infigratinib inhibits tumor cell proliferation and survival in cancers harboring activating FGFR alterations.[1]

Efficacy of BGJ398 (Infigratinib)

The efficacy of infigratinib has been demonstrated in both preclinical models and clinical trials across various tumor types, most notably in cholangiocarcinoma and urothelial carcinoma.

Biochemical and Cellular Activity

Infigratinib exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 in biochemical assays, with significantly less activity against FGFR4 and other kinases, highlighting its selectivity.[5]

Target	IC50 (nM)
FGFR1	0.9
FGFR2	1.4
FGFR3	1.0
FGFR4	>1000
VEGFR2	>1000

Table 1: Biochemical IC50 values of infigratinib against FGFR family members and VEGFR2.

Data compiled from various sources.[5]

In cellular assays, infigratinib effectively inhibits the proliferation of cancer cell lines with FGFR alterations at nanomolar concentrations.

Cell Line	Cancer Type	FGFR Alteration	IC50 (nM)
RT112	Bladder Cancer	FGFR3 Fusion	18
KMS-11	Multiple Myeloma	FGFR3 Fusion	21
SNU-16	Gastric Cancer	FGFR2 Amplification	8

Table 2: Cellular IC50 values of infigratinib in various cancer cell lines with FGFR alterations. Data compiled from various sources.

In Vivo Preclinical Efficacy

Infigratinib has demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of human cancers with FGFR alterations. Oral administration of infigratinib has been shown to lead to dose-dependent tumor growth inhibition and regression in models of cholangiocarcinoma, bladder cancer, and lung cancer.[8]

Tumor Model	Cancer Type	FGFR Alteration	Treatment	Outcome
RT112 Xenograft	Bladder Cancer	FGFR3 Fusion	Infigratinib (oral)	Significant tumor growth inhibition
Cholangiocarcino ma PDX	Cholangiocarcino ma	FGFR2 Fusion	Infigratinib (oral)	Tumor regression
NSCLC PDX	Lung Cancer	FGFR1 Amplification	Infigratinib (oral)	Tumor growth inhibition
Table 3: Summary of in vivo efficacy of infigratinib in preclinical models. Data compiled from various sources. [8][9]				

Clinical Efficacy

Clinical trials have established the efficacy of infigratinib in patients with advanced solid tumors harboring FGFR alterations.

Cholangiocarcinoma (CCA) with FGFR2 Fusions or Rearrangements:

A pivotal Phase II study in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement demonstrated significant clinical activity.

Efficacy Endpoint	Value
Objective Response Rate (ORR)	23%
Median Duration of Response (DOR)	5.0 months
Median Progression-Free Survival (PFS)	7.3 months
Disease Control Rate (DCR)	84%
Table 4: Clinical efficacy of infigratinib in patients with previously treated advanced cholangiocarcinoma with FGFR2 alterations. Data from a Phase II clinical trial.	

Urothelial Carcinoma with FGFR3 Alterations:

In a Phase I expansion cohort of patients with metastatic urothelial carcinoma and FGFR3 alterations, infigratinib also showed promising anti-tumor activity.

Efficacy Endpoint	Value
Objective Response Rate (ORR)	25.4%
Disease Control Rate (DCR)	64.2%
Table 5: Clinical efficacy of infigratinib in patients	
with previously treated advanced urothelial	
carcinoma with FGFR3 alterations. Data from a	
Phase I clinical trial.	

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are generalized for the evaluation of FGFR inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFR kinases.

Methodology:

- Reagents: Recombinant human FGFR1, FGFR2, and FGFR3 enzymes, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (e.g., infigratinib) serially diluted in DMSO.
- Procedure: The kinase reaction is initiated by mixing the FGFR enzyme, substrate, and ATP
 in a kinase assay buffer. The test compound at various concentrations is added to the
 reaction mixture.
- Detection: The reaction is allowed to proceed for a specified time at a controlled temperature and then stopped. The amount of phosphorylated substrate is quantified using methods such as radioactive phosphate incorporation (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or ELISA-based methods with a phosphotyrosine-specific antibody.[10][11]
 [12]
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[13]

Cellular Proliferation Assay

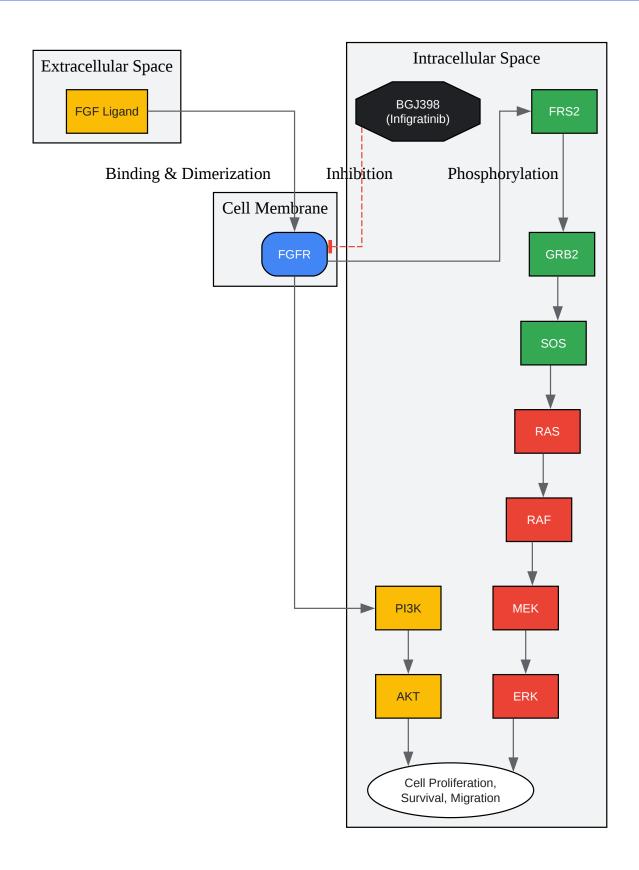
Objective: To assess the effect of an FGFR inhibitor on the proliferation of cancer cell lines.

Methodology:

- Cell Lines: Cancer cell lines with known FGFR alterations are cultured in appropriate media.
- Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of the test compound.
- Incubation: The plates are incubated for a period of 72 hours.
- Detection: Cell viability is assessed using a colorimetric or luminescent assay such as MTT, MTS, or CellTiter-Glo®.[13][14] The signal generated is proportional to the number of viable cells.

 Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to a vehicle-treated control. The IC50 value is determined by fitting the data to a dose-response curve.[15]

In Vivo Tumor Xenograft Model


Objective: To evaluate the anti-tumor efficacy of an FGFR inhibitor in a living organism.

Methodology:

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Tumor Implantation: Human cancer cells with FGFR alterations are injected subcutaneously
 or orthotopically into the mice. For PDX models, tumor fragments from a patient are
 implanted.[8][16]
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.[17]
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.[16]
 [18]
- Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for target engagement).
- Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group.[16]

Visualizations FGFR Signaling Pathway and Inhibition by BGJ398

Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway and the mechanism of inhibition by BGJ398 (infigratinib).

Experimental Workflow for Evaluating FGFR Inhibitors

Click to download full resolution via product page

Caption: General experimental workflow for the preclinical and clinical evaluation of FGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. oncotarget.com [oncotarget.com]
- 2. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF9/FGFR2 increase cell proliferation by activating ERK1/2, Rb/E2F1, and cell cycle pathways in mouse Leydig tumor cells PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models
 PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. celonpharma.com [celonpharma.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to FGFR Inhibitors: BGJ398 (Infigratinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577838#fgfr-in-9-vs-bgj398-infigratinib-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com